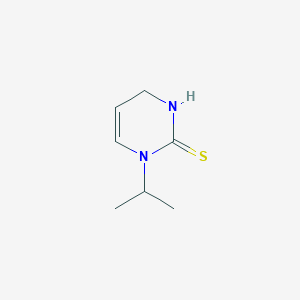
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Isopropyl-3,4-dihydropyrimidine-2(1H)-thione, a compound derived from the Biginelli reaction, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and receptor antagonist properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thione functional group at the 2-position of the pyrimidine ring. Its molecular formula is C8H12N2S, and it exhibits unique properties that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects on melanoma A375 cells, one derivative exhibited an IC50 value of 1.71 ± 0.58 µM, indicating significant activity. The selectivity index (SI) was calculated to be 21.09, demonstrating a favorable therapeutic window for this compound against cancer cells compared to normal cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 1.71 ± 0.58 | 21.09 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. A study evaluated its derivatives against common pathogenic bacteria.
Results of Antimicrobial Evaluation
The minimum inhibitory concentrations (MIC) were determined for several strains:
| Pathogen | MIC (μg/ml) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Staphylococcus aureus | 32 |
Notably, the highest inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, suggesting a broad spectrum of antimicrobial action .
Receptor Antagonist Activity
The compound's potential as an antagonist at adenosine receptors has been explored as well. In vitro studies indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-thione exhibited submicromolar affinity for A2B adenosine receptors.
Binding Affinity Data
The binding affinities (Ki values) of selected compounds are summarized below:
| Compound | Ki (nM) |
|---|---|
| Derivative A | 39.6 |
| Derivative B | 23.6 |
These findings suggest that modifications at specific positions on the pyrimidine ring can significantly influence receptor binding affinity and selectivity .
The biological activities of this compound are believed to be mediated through various mechanisms:
Anticancer Mechanism:
- Induction of apoptosis in cancer cells.
- Inhibition of mitotic progression.
Antimicrobial Mechanism:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways in pathogens.
Receptor Antagonism:
- Competitive inhibition at adenosine receptors leading to altered cellular signaling pathways.
Propiedades
IUPAC Name |
3-propan-2-yl-1,6-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-3-4-8-7(9)10/h3,5-6H,4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXKPIZNDEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CCNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














